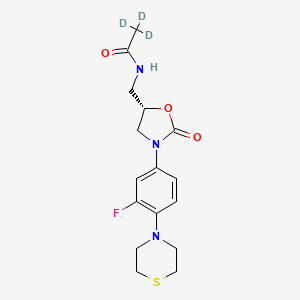
Sutezolid-D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sutezolid-D3 is a deuterated analog of Sutezolid, an oxazolidinone antibiotic. Sutezolid is known for its potent activity against Mycobacterium tuberculosis, including drug-resistant strains. The deuterium substitution in this compound enhances its metabolic stability and pharmacokinetic properties, making it a promising candidate for further research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sutezolid-D3 involves the construction of the oxazolidinone ring, which is a common core structure in oxazolidinone class molecules. One method involves the proline-catalyzed stereoselective α-aminoxylation of aldehydes, followed by intramolecular cyclization to form the oxazolidinone ring . Another approach utilizes commodity chemicals like diethanolamine as a nucleophilic aromatic substitution partner, avoiding the use of expensive and hazardous reagents .
Industrial Production Methods
Industrial production of this compound focuses on optimizing the synthetic route to reduce costs and improve safety. This includes the development of scalable processes that avoid hazardous reagents and leverage existing commodity chemicals . The goal is to achieve high yields and purity while minimizing environmental impact and production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Sutezolid-D3 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various intermediates that can be further processed to yield this compound. These intermediates often contain functional groups like hydroxyl, amino, and thiomorpholine, which are essential for the biological activity of the final compound .
Applications De Recherche Scientifique
Sutezolid-D3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of oxazolidinones.
Biology: Investigated for its interactions with bacterial ribosomes and its ability to inhibit protein synthesis.
Industry: Utilized in the development of new antibiotics and as a reference standard in analytical chemistry.
Mécanisme D'action
Sutezolid-D3 exerts its effects by binding to the bacterial ribosome and inhibiting protein synthesis. This mechanism is similar to other oxazolidinones but involves unique interactions with the ribosomal peptidyl transferase center. The deuterium substitution enhances the compound’s stability and prolongs its activity in the body .
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: The first oxazolidinone antibiotic, used to treat Gram-positive bacterial infections.
Tedizolid: A second-generation oxazolidinone with improved potency and safety profile.
Delpazolid: Another oxazolidinone with promising activity against drug-resistant tuberculosis.
Uniqueness of Sutezolid-D3
This compound stands out due to its enhanced metabolic stability and pharmacokinetic properties, attributed to the deuterium substitution. This makes it a more effective and longer-lasting treatment option compared to its non-deuterated counterparts .
Propriétés
Formule moléculaire |
C16H20FN3O3S |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
2,2,2-trideuterio-N-[[(5S)-3-(3-fluoro-4-thiomorpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
InChI |
InChI=1S/C16H20FN3O3S/c1-11(21)18-9-13-10-20(16(22)23-13)12-2-3-15(14(17)8-12)19-4-6-24-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1/i1D3 |
Clé InChI |
FNDDDNOJWPQCBZ-FUPFOCIHSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCSCC3)F |
SMILES canonique |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCSCC3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


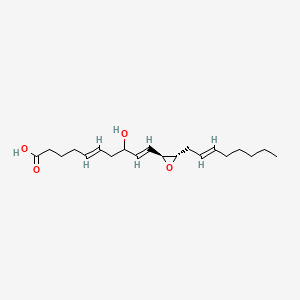

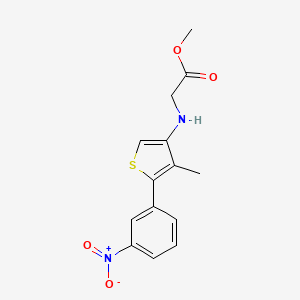
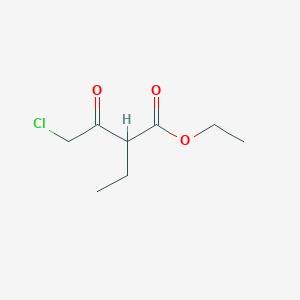
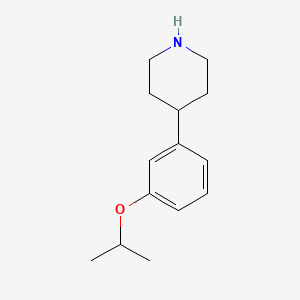
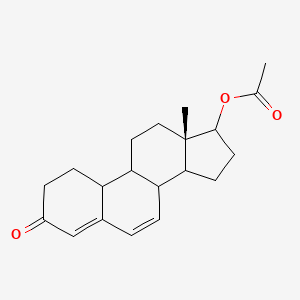
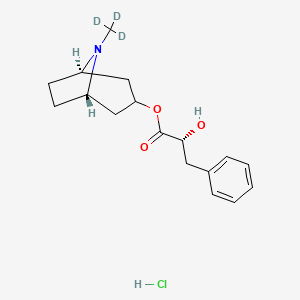
![2-[2-(Heptylamino)ethoxy]ethanol](/img/structure/B13855180.png)
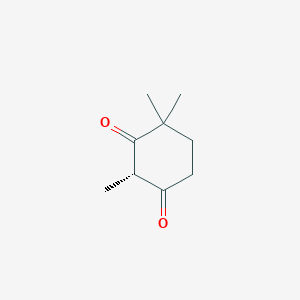

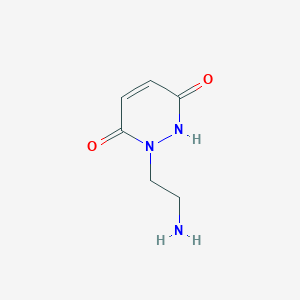
![2,2-Dimethylpropyl [4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate](/img/structure/B13855209.png)


